BenchChemオンラインストアへようこそ!

5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid

CNS drug design lead optimization physicochemical profiling

5-Ethyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid (CAS 1478454-58-8, MF C₁₀H₁₁N₃O₃, MW 221.21 g/mol) is a heterocyclic building block comprising a 5-ethylisoxazole core, a carboxylic acid at the 4-position, and a 1-methyl-1H-imidazol-5-yl substituent at the 3-position. This compound belongs to the aryl-isoxazol-4-yl-imidazole chemical class, which has been extensively pursued in patented programs for GABAA α5 receptor modulation.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
Cat. No. B13568883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NO1)C2=CN=CN2C)C(=O)O
InChIInChI=1S/C10H11N3O3/c1-3-7-8(10(14)15)9(12-16-7)6-4-11-5-13(6)2/h4-5H,3H2,1-2H3,(H,14,15)
InChIKeyPLSLYXSTKVOVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid: A Structurally Defined Heterocyclic Carboxylic Acid for CNS-Oriented and MedChem Library Synthesis [1]


5-Ethyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid (CAS 1478454-58-8, MF C₁₀H₁₁N₃O₃, MW 221.21 g/mol) is a heterocyclic building block comprising a 5-ethylisoxazole core, a carboxylic acid at the 4-position, and a 1-methyl-1H-imidazol-5-yl substituent at the 3-position . This compound belongs to the aryl-isoxazol-4-yl-imidazole chemical class, which has been extensively pursued in patented programs for GABAA α5 receptor modulation [1]. The free carboxylic acid functionality distinguishes it from ester or amide analogs commonly described in patent literature, directly enabling amide coupling and bioconjugation without deprotection steps.

Why 5-Ethyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid Cannot Be Replaced by In-Class Heterocyclic Carboxylic Acids Without Re-Validation [1]


Minor structural perturbations within the heteroaryl-imidazole-isoxazole-carboxylic acid series produce measurable shifts in key physicochemical descriptors—logP, topological polar surface area (TPSA), and rotatable bond count—that alter membrane permeability, CNS MPO desirability scores, and solid-phase coupling efficiency [1]. The specific regiochemistry (imidazol-5-yl at isoxazole C3, carboxylic acid at C4, ethyl at C5) generates a unique H-bond donor/acceptor profile, TPSA value of 81.15 Ų, and logP of 1.34 that cannot be replicated by either the 5-methyl analog (logP 1.08) or the N-ethyl imidazole regioisomer (logP -0.11) . Generic replacement without re-optimization of logD, solubility, and target engagement is pharmacologically unjustified and introduces procurement risk in lead optimization campaigns.

Quantitative Differentiation Evidence: 5-Ethyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid


Physicochemical Differentiation: TPSA and logP Comparison Against the 5-Methyl Analog

The target compound retains an identical TPSA (81.15 Ų) to the 5-methyl analog but increases logP from 1.08 to 1.34, a ΔlogP of +0.26 . This shifts the lipophilicity-dependent CNS MPO parameter, affecting predicted passive permeability and non-specific binding profiles.

CNS drug design lead optimization physicochemical profiling

Rotatable Bond Differentiation: Conformational Flexibility vs. the N-Ethyl Imidazole Regioisomer

The target compound possesses 3 rotatable bonds (ethyl at isoxazole C5 + methyl on imidazole N1), compared to 2 rotatable bonds in the N-ethyl regioisomer 3-(1-ethyl-1H-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid . The additional rotational degree of freedom in the target compound arises from the ethyl group on the isoxazole ring rather than on the imidazole nitrogen, altering the conformational ensemble accessible to the carboxylic acid for coupling reactions.

conformational analysis molecular docking entropic penalty

Carboxylic Acid Position Differentiates Amide Coupling Reactivity from 5-Carboxylic Acid Regioisomer

The target compound places the carboxylic acid at the isoxazole C4 position, whereas the regioisomer 3-(1-methyl-1H-imidazol-5-yl)isoxazole-5-carboxylic acid (CAS 1369236-60-1) bears the acid at C5. This positional difference produces distinct electronic environments: the C4 carboxylic acid is conjugated with the isoxazole nitrogen (O1–N2), while the C5 acid is conjugated with the isoxazole oxygen, resulting in different pKa values and coupling efficiencies . The C4-carboxylic acid isoxazole scaffold has established precedent as a peptide bond replacement in solid-phase synthesis [1].

amide coupling solid-phase synthesis building block selectivity

H-Bond Donor Count Differentiation: Free Carboxylic Acid vs. Ester/Analog Derivatives in GABAA α5 Patent Space [1] [2]

The target compound possesses exactly 1 H-bond donor (carboxylic acid OH), a property critical for CNS drug-likeness [1]. In contrast, many exemplified compounds in the aryl-isoxazol-4-yl-imidazole patent family (US 2009/0005370) bear ester, amide, or trifluoromethyl substituents with 0 H-bond donors [2]. The single H-bond donor enables target engagement while maintaining favorable CNS MPO desirability: with TPSA = 81.15 Ų (<90 Ų threshold), logP = 1.34 (<3 threshold), and HBD = 1 (≤0.5 tolerated for CNS), the compound positions in the high-desirability CNS MPO space where each donor increases desirability penalty.

GABAA α5 CNS drug design H-bond donor count patent analysis

Imidazol-5-yl vs. Imidazol-4-yl Connectivity: Structural Impact on Vector Geometry and Target Engagement [1]

The target compound's imidazole ring is connected to the isoxazole via the imidazole C5 position (1-methyl-1H-imidazol-5-yl), generating a distinct exit vector geometry compared to the imidazol-4-yl analog ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate (CAS 954230-59-2) . This vector difference is analogous to the 'meta vs. para' substitution paradigm in phenyl rings and has been shown to critically affect binding in kinase inhibitor programs using isoxazole-4-carboxamide scaffolds, where imidazole connectivity determined FLT3 vs. off-target selectivity [1].

scaffold hopping vector geometry kinase inhibitor design FLT3

Recommended Procurement Scenarios for 5-Ethyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid Based on Quantitative Differentiation Evidence


GABAA α5 Receptor Ligand Optimization: Scaffold with Optimized CNS MPO Profile

For medicinal chemistry teams pursuing GABAA α5 receptor inverse agonists or positive allosteric modulators in the aryl-isoxazol-4-yl-imidazole patent space, this compound provides a carboxylic acid handle for direct amide coupling while maintaining HBD = 1, TPSA <90 Ų, and logP <3—meeting the CNS MPO high-desirability thresholds established by Wager et al. [1]. The free acid eliminates the ester hydrolysis step required for most patent-exemplified compounds (US 2009/0005370), reducing synthetic step count by one in library production [2].

Solid-Phase Peptide Synthesis with Isoxazole-4-carboxylic Acid Building Blocks

Isoxazole-4-carboxylic acids have validated precedent as unnatural amino acid surrogates in solid-phase peptide synthesis, where the carboxylic acid at C4 enables direct resin loading and amide coupling [1]. The target compound's single H-bond donor and moderate logP (1.34) facilitate coupling under standard HBTU/HATU conditions without the solubility challenges encountered with the more hydrophilic 5-carboxylic acid regioisomer (logP = -0.83) [2].

Kinase Inhibitor Scaffold-Hopping with Defined Imidazole Exit Vector Geometry

For programs utilizing isoxazole-4-carboxamide kinase inhibitor scaffolds (e.g., FLT3, p38α/CK1δ), the imidazol-5-yl connectivity provides a distinct exit vector angle (~60° different from imidazol-4-yl analogs) that is critical for achieving selectivity within the kinome [1]. The free carboxylic acid enables one-step diversification into amide libraries without the ester saponification step required for the ethyl ester analog (CAS 954230-59-2) [2].

Computational Chemistry Model Building: A Defined Physicochemical Reference Point

The target compound's precisely characterized computational profile (TPSA = 81.15 Ų, logP = 1.34, HBD = 1, HBA = 5, RotB = 3) makes it suitable as a reference standard for calibrating in silico ADME prediction models within heterocyclic carboxylic acid chemical space [1]. Its intermediate position between the more polar 5-methyl analog (logP = 1.08) and more lipophilic 5-propyl analog enables benchmarking of logP-dependent prediction algorithms across a gradient of homologs [2].

Quote Request

Request a Quote for 5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.